molecular formula C6H4N4O B104888 9H-PURINE-6-CARBALDEHYDE CAS No. 17405-21-9

9H-PURINE-6-CARBALDEHYDE

Cat. No.: B104888
CAS No.: 17405-21-9
M. Wt: 148.12 g/mol
InChI Key: NQFHKZPSNYOBIR-UHFFFAOYSA-N
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Description

7H-Purine-6-carbaldehyde is a heterocyclic aromatic compound that belongs to the purine family Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA The structure of 9H-PURINE-6-CARBALDEHYDE consists of a fused pyrimidine-imidazole ring system with an aldehyde functional group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-PURINE-6-CARBALDEHYDE can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used to introduce the aldehyde group at the 6-position of the purine ring . Another method involves the oxidation of 7H-purine-6-methanol using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 7H-Purine-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Primary amines or hydrazines in the presence of a catalyst or under reflux conditions.

Major Products Formed:

    Oxidation: 7H-purine-6-carboxylic acid.

    Reduction: 7H-purine-6-methanol.

    Substitution: Imines or hydrazones, depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: 7H-Purine-6-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of more complex purine derivatives .

Properties

IUPAC Name

7H-purine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O/c11-1-4-5-6(9-2-7-4)10-3-8-5/h1-3H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFHKZPSNYOBIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC(=C2N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90633785
Record name 7H-Purine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17405-21-9
Record name 7H-Purine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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